4-fluoro-1H-pyrazolo[3,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-1H-pyrazolo[3,4-c]pyridine is a fluorinated heterocyclic aromatic organic compound. It belongs to the pyrazolo[3,4-c]pyridine class, which is known for its diverse biological and pharmaceutical applications. This compound has garnered attention due to its potential use in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions[_{{{CITATION{{{2{Synthesis and vectorial functionalisation of pyrazolo [3,4- c ...](https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra07458g). One common method is the reaction of 4-fluoropyridine with hydrazine hydrate in the presence of a suitable catalyst, followed by cyclization[{{{CITATION{{{1{Design, synthesis and biological evaluation of pyrazolo [3,4-b]pyridine ...](https://pubs.rsc.org/en/content/articlehtml/2023/md/d2md00334a)[{{{CITATION{{{2{Synthesis and vectorial functionalisation of pyrazolo 3,4- c .... The reaction conditions often require heating and the use of solvents like ethanol or methanol[{{{CITATION{{{_2{Synthesis and vectorial functionalisation of pyrazolo 3,4- c ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes[_{{{CITATION{{{_2{Synthesis and vectorial functionalisation of pyrazolo 3,4- c .... These methods ensure the efficient and cost-effective production of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis and vectorial functionalisation of pyrazolo 3,4- c .... These reactions are crucial for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂)[_{{{CITATION{{{_2{Synthesis and vectorial functionalisation of pyrazolo 3,4- c ....
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used[_{{{CITATION{{{_2{Synthesis and vectorial functionalisation of pyrazolo 3,4- c ....
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under specific conditions[_{{{CITATION{{{_2{Synthesis and vectorial functionalisation of pyrazolo 3,4- c ....
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound[_{{{CITATION{{{_2{Synthesis and vectorial functionalisation of pyrazolo 3,4- c .... These derivatives can exhibit different biological activities and properties.
Scientific Research Applications
4-Fluoro-1H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds[_{{{CITATION{{{_2{Synthesis and vectorial functionalisation of pyrazolo 3,4- c ....
Biology: The compound is used in the study of biological processes and pathways[_{{{CITATION{{{_2{Synthesis and vectorial functionalisation of pyrazolo 3,4- c ....
Medicine: It has potential therapeutic applications, including the development of new drugs[_{{{CITATION{{{_2{Synthesis and vectorial functionalisation of pyrazolo 3,4- c ....
Industry: It is utilized in the production of various chemical products and materials[_{{{CITATION{{{_2{Synthesis and vectorial functionalisation of pyrazolo 3,4- c ....
Mechanism of Action
The mechanism by which 4-fluoro-1H-pyrazolo[3,4-c]pyridine exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{2{Synthesis and vectorial functionalisation of pyrazolo [3,4- c ...](https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra07458g). The compound may bind to enzymes or receptors, leading to the modulation of biological processes[{{{CITATION{{{1{Design, synthesis and biological evaluation of pyrazolo [3,4-b]pyridine ...](https://pubs.rsc.org/en/content/articlehtml/2023/md/d2md00334a)[{{{CITATION{{{_2{Synthesis and vectorial functionalisation of pyrazolo 3,4- c .... The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
4-Fluoro-1H-pyrazolo[3,4-c]pyridine is compared with other similar compounds, such as pyrazolo[3,4-b]pyridine and pyrazolo[3,4-c]pyridine derivatives[_{{{CITATION{{{2{Synthesis and vectorial functionalisation of pyrazolo [3,4- c ...](https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra07458g). These compounds share structural similarities but may exhibit different biological activities and properties[{{{CITATION{{{1{Design, synthesis and biological evaluation of pyrazolo [3,4-b]pyridine ...](https://pubs.rsc.org/en/content/articlehtml/2023/md/d2md00334a)[{{{CITATION{{{2{Synthesis and vectorial functionalisation of pyrazolo 3,4- c .... The uniqueness of this compound lies in its fluorine atom, which can significantly influence its chemical behavior and biological effects[{{{CITATION{{{1{Design, synthesis and biological evaluation of pyrazolo [3,4-b]pyridine ...](https://pubs.rsc.org/en/content/articlehtml/2023/md/d2md00334a)[{{{CITATION{{{_2{Synthesis and vectorial functionalisation of pyrazolo 3,4- c ....
List of Similar Compounds
Pyrazolo[3,4-b]pyridine
Pyrazolo[3,4-c]pyridine derivatives
Other fluorinated pyrazolopyridines
Properties
IUPAC Name |
4-fluoro-1H-pyrazolo[3,4-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-2-8-3-6-4(5)1-9-10-6/h1-3H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJBNXJABVZOQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=N1)F)C=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.